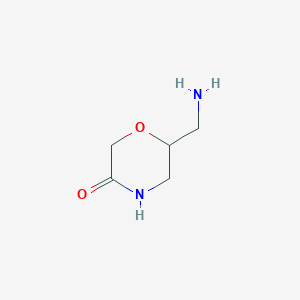

6-(氨甲基)吗啉-3-酮

描述

6-(Aminomethyl)morpholin-3-one (CAS# 793644-35-6) is a useful research chemical . It has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 .

Synthesis Analysis

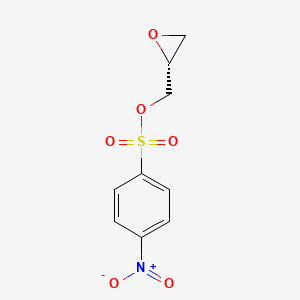

Morpholines, including 6-(Aminomethyl)morpholin-3-one, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize various morpholines .Molecular Structure Analysis

The molecular structure of 6-(Aminomethyl)morpholin-3-one includes both amine and ether functional groups . The InChI key is RRAANKOMZXHCIN-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 6-(Aminomethyl)morpholin-3-one involves a sequence of coupling, cyclization, and reduction reactions . The reaction involves the use of amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis

6-(Aminomethyl)morpholin-3-one has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 . It has a high GI absorption and is not BBB permeant . It is not a substrate or inhibitor for various CYP enzymes .科学研究应用

Imaging Monoacylglycerol Lipase in the Brain

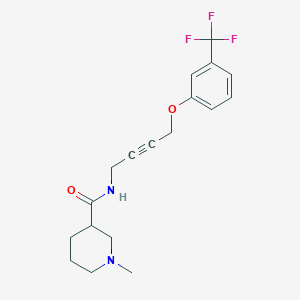

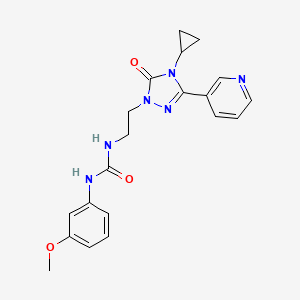

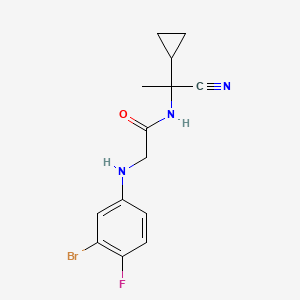

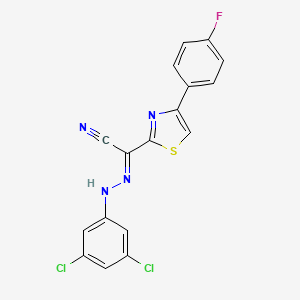

“6-(Aminomethyl)morpholin-3-one” has been used as a novel scaffold for imaging Monoacylglycerol lipase (MAGL) via positron emission tomography (PET) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .

However, the slow kinetics of the morpholin-3-one derivative in vivo hampered its application. To overcome this, structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized .

Development of PET Tracer

Based on the results from MAGL inhibitory potency, in vitro metabolic stability, and surface plasmon resonance assays, a compound was identified as a potential MAGL PET tracer candidate . This compound was synthesized via a direct 11CO2 fixation method and successfully mapped MAGL distribution patterns on rodent brains in in vitro autoradiography .

Improved Kinetic Profile for PET Imaging

PET studies in mice using the synthesized compound demonstrated its improved kinetic profile compared to the lead structure . Its high specificity in vivo was proved by using MAGL knockout mice .

Potential for Clinical Translation

Although further studies confirmed that the synthesized compound is a P-glycoprotein (P-gp) substrate in mice, its low P-gp efflux ratio on cells transfected with human protein suggests that it should not be an issue for the clinical translation of the compound as a novel reversible MAGL PET tracer in human subjects .

Warranting Further Clinical Evaluation

Overall, the synthesized compound showed promising results warranting further clinical evaluation . It could potentially be used as a novel reversible MAGL PET tracer in human subjects .

安全和危害

6-(Aminomethyl)morpholin-3-one is classified as a danger and has a hazard statement of H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

作用机制

Target of Action

This compound is a morpholine derivative and is primarily used as a research chemical

Mode of Action

As a research chemical, it is often used in the synthesis of other compounds . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Given its structure, it may be involved in reactions related to morpholine derivatives . .

Result of Action

As a research chemical, its effects are likely dependent on the context of its use, such as the specific reactions it is involved in and the compounds it is combined with .

属性

IUPAC Name |

6-(aminomethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAANKOMZXHCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)

![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)